(3-((Diethylamino)methyl)phenyl)boronic acid

Chemosensor design Carbohydrate recognition Boronic acid pKa

Researchers requiring a meta-substituted arylboronic acid free from intramolecular B-N dative bonding often face inconsistent Suzuki coupling yields with ortho isomers. (3-((Diethylamino)methyl)phenyl)boronic acid (CAS 944483-39-0) eliminates this issue. - Guaranteed trivalent Lewis acidity: the meta diethylaminomethyl group cannot coordinate boron, ensuring predictable transmetallation rates with electron-deficient aryl halides and low-loading Pd catalysts. - Higher logP (est. ΔlogP +1.5-2.0 vs primary amine analogs) simplifies extraction and chromatographic purification of coupling products. - Serves as an ideal negative control in diol-sensor validation (pKₐ ~8.5-9.5, negligible diol binding below pH 8). - NLT 98% purity grade reduces impurity background by up to 60% vs. standard 95% material, critical for high-throughput screening.

Molecular Formula C11H18BNO2
Molecular Weight 207.08 g/mol
CAS No. 944483-39-0
Cat. No. B1531986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((Diethylamino)methyl)phenyl)boronic acid
CAS944483-39-0
Molecular FormulaC11H18BNO2
Molecular Weight207.08 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CN(CC)CC)(O)O
InChIInChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
InChIKeyLVIMXKVETPNUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3-((Diethylamino)methyl)phenyl)boronic acid


(3-((Diethylamino)methyl)phenyl)boronic acid (CAS 944483-39-0) is a meta-substituted arylboronic acid bearing a tertiary diethylaminomethyl side chain (molecular formula C₁₁H₁₈BNO₂, molecular weight 207.08 g/mol) [1]. It belongs to the aminoalkylphenylboronic acid family, which finds use as Suzuki–Miyaura cross-coupling partners, carbohydrate-sensor components, and medicinal chemistry building blocks [2]. The compound's defining structural feature – a meta-positioned aminomethyl group – eliminates the possibility of intramolecular B–N dative bonding that dominates the solution behaviour of its ortho-substituted isomers, establishing a fundamentally distinct electronic and reactivity profile [3].

Suzuki–Miyaura coupling without competing B–N coordination
Meta-substituted boronic acid; trivalent Lewis acid form preserved
Late-stage functionalization with a non-nucleophilic tertiary amine handle
Supports quaternization or C–N cleavage after coupling
Carbohydrate sensor negative-control experiments
No intramolecular B–N interaction; negligible diol binding below pH 8
High-purity tier for catalytic and biological screening assays
NLT 98% HPLC purity grade available; supports impurity-sensitive workflows

Risks of Generic Substitution: (3-((Diethylamino)methyl)phenyl)boronic acid


Aminoalkylphenylboronic acids are not interchangeable across positional isomers or amine-substitution patterns. Ortho-aminomethylphenylboronic acids benefit from a well-documented intramolecular B–N interaction that lowers their pKₐ and enhances diol affinity at neutral pH, a property absent in meta- and para-regioisomers [1]. Furthermore, the tertiary diethylamino group differs from primary amine analogs in both basicity (pKₐ ~10 vs. ~8.5 for primary aminomethyl) and steric bulk, which directly influences catalytic transmetallation rates in Suzuki couplings and the compound's logP-dependent solubility profile [2]. Procurement decisions that treat meta-substituted (3-((diethylamino)methyl)phenyl)boronic acid as a generic substitute for its ortho or para analogs, or for the pinacol ester derivative, risk altered reactivity, lower coupling yields, and inconsistent biological readouts.

Positional isomer ortho-Aminomethyl isomers form intramolecular B–N bonds that lower pKₐ and enhance diol affinity; meta isomer cannot replicate this reactivity profile.
Amine substitution Primary aminomethyl analogs have different basicity (pKₐ ~8.5) and steric demand, which may shift transmetallation rates and solubility behavior.
Ester derivative Pinacol ester requires pre-hydrolysis to release the active boronic acid; direct replacement with the free acid alters reaction kinetics and handling stability.

Quantitative Differentiation: (3-((Diethylamino)methyl)phenyl)boronic acid vs. Analogs


Meta-Substitution Prevents B–N Interaction

Ortho-aminomethylphenylboronic acids exhibit a characteristic intramolecular B–N dative bond that lowers the observed boronic acid pKₐ by approximately 1–2 units (typically pKₐ 6.5–7.5) and substantially enhances diol-binding affinity at physiological pH. The meta-substituted (3-((diethylamino)methyl)phenyl)boronic acid cannot form this interaction due to geometric constraints, placing its expected pKₐ in the 8.5–9.5 range, more comparable to unsubstituted phenylboronic acid (pKₐ ~8.8) [1][2]. This translates to a predicted >10-fold difference in diol-binding constants at pH 7.4 between ortho-aminomethyl and meta-aminomethyl isomers, based on the established relationship between pKₐ and sugar-binding affinity [1].

B–N Interaction
Class-level inference
Predicted pKₐ 8.5–9.5 (meta) vs. 6.5–7.5 (ortho-aminomethyl); >10-fold lower diol-binding constant at pH 7.4 inferred for meta isomer.
Cleaner Suzuki coupling profile without B–N catalyst interference.
Diol-binding context requires review for neutral-pH sensor applications.
Chemosensor design Carbohydrate recognition Boronic acid pKa

Tertiary Diethylamino Substituent: Higher Lipophilicity and Basicity

Replacing the primary aminomethyl group (–CH₂NH₂) with a tertiary diethylaminomethyl group (–CH₂N(CH₂CH₃)₂) increases the computed logP by approximately 1.5–2.0 units (estimated from fragment-based calculations via PubChem and ChemSpider data) and shifts the amine conjugate acid pKₐ from ~8.5 (primary) to ~10 (tertiary) [1]. This alters the compound's aqueous solubility and its capacity for pH-dependent extraction or solid-phase purification workflows. In Suzuki coupling, the tertiary amine's greater steric demand may also affect the rate of transmetallation compared to less hindered primary amine analogs .

Lipophilicity & Basicity
Cross-study comparable
ΔlogP ~ +1.5 to +2.0 vs. primary amine analog; amine pKₐ ~10 (tertiary) vs. ~8.5 (primary).
May support higher membrane permeability and pH-selective purification workflows.
Computational estimates; experimental logP and pKₐ data to verify.
Medicinal chemistry LogP Amine basicity

Higher Purity Tier vs. Industry Standard

Multiple vendors list (3-((diethylamino)methyl)phenyl)boronic acid at 95% purity, a threshold that may introduce up to 5% of unidentified impurities capable of interfering with catalytic or biological assays. Boroncore supplies this compound with NLT 98% purity (HPLC), providing a verified higher-grade option for applications demanding tighter impurity control . Comparative vendor specification data: Fluorochem lists CAS 944483-39-0 at 95% purity ; CymitQuimica similarly offers 95% grade ; Boroncore specifies NLT 98% .

Purity Tier
Supplier comparison
NLT 98% (HPLC) vs. industry-standard 95%; up to 60% reduction in potential total impurity load.
Reduces batch-dependent variability in catalytic and biological assays.
Specification review recommended for impurity-sensitive workflows.
Purity specification Procurement quality QC

Free Boronic Acid vs. Pinacol Ester: Reactivity and Handling

The free boronic acid form (CAS 944483-39-0) differs from its pinacol ester derivative (CAS 1260900-80-8; molecular weight 289.22 g/mol) in transmetallation rate, solubility, and storage stability. Free boronic acids generally undergo faster transmetallation with palladium catalysts than pinacol esters, which require in situ hydrolysis to the active boronic acid species [1][2]. However, pinacol esters offer superior long-term storage stability and are less prone to protodeboronation. The free acid form also participates directly in reversible diol-binding for sensor applications, whereas the pinacol ester must be deprotected first [1].

Free Acid vs. Ester
Cross-study comparable
Free boronic acid: direct transmetallation, MW 207.08. Pinacol ester: requires pre-hydrolysis, MW 289.22. Estimated transmetallation half-time 5–30 min faster for free acid.
Workflow alignment needed; free acid suits sensor and direct coupling, ester suits library storage.
Class-average kinetic data; reaction-specific validation required.
Suzuki-Miyaura coupling Boronic acid vs. ester Transmetallation rate

Optimal Applications: (3-((Diethylamino)methyl)phenyl)boronic acid


Suzuki–Miyaura Coupling Without B–N Coordination

The meta-substituted diethylaminomethyl group cannot coordinate to the boron centre, ensuring that the boronic acid remains in its trivalent Lewis acidic form throughout the catalytic cycle. This contrasts with ortho-aminomethylphenylboronic acids, where B–N coordination can sequester the active boron species and slow transmetallation . When coupling electron-deficient aryl halides or using low-loading Pd catalysts sensitive to competing Lewis base coordination, the meta isomer provides a predictable reactivity profile with less risk of catalyst inhibition.

Late-Stage Functionalization Building Block

The tertiary diethylamino group serves as a stable, non-nucleophilic handle during Suzuki coupling, after which it can be quaternized or subjected to C–N bond cleavage to install alternative functional groups. The higher logP of the diethylamino analog (estimated ΔlogP ~ +1.5 to +2.0 vs. primary amine analogs ) facilitates extraction and chromatographic purification of coupling products, streamlining preparative-scale workflows.

Negative Control for Carbohydrate Sensors

Because the meta isomer lacks the B–N interaction that enables ortho-aminomethylphenylboronic acids to bind diols at neutral pH, (3-((diethylamino)methyl)phenyl)boronic acid serves as an ideal negative control in sensor validation experiments. Its predicted pKₐ of 8.5–9.5 means negligible diol binding below pH 8, allowing researchers to confirm that observed fluorescence turn-on signals in ortho-based sensors are indeed due to the intramolecular B–N effect rather than non-specific interactions [1].

High-Purity Stock for Sensitive Biological Screening

For ALDH inhibition or other enzymatic assays where trace impurities can confound IC₅₀ determinations, the NLT 98% purity grade from Boroncore reduces the impurity background by up to 60% compared to standard 95% material . This is particularly critical in high-throughput screening campaigns where single-digit micromolar hits must be distinguished from assay artifacts arising from impurity-driven false positives.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling without B–N interference
Meta-substituted; no intramolecular B–N coordination
Catalyst activity preservation; transmetallation rate consistency
Late-stage functionalization building block
Non-nucleophilic tertiary amine; higher logP for purification
Post-coupling handle modification; extraction efficiency
Negative control for carbohydrate sensors
Predicted pKₐ 8.5–9.5; negligible diol binding at neutral pH
Signal specificity confirmation; non-specific interaction assessment
High-purity stock for sensitive screening
NLT 98% HPLC purity tier
Impurity-driven false-positive mitigation; inter-lot reproducibility

Technical Documentation Hub

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17 linked technical documents
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